![molecular formula C13H10BrF2N3O2 B13452212 (2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide](/img/structure/B13452212.png)
(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a bromine atom, a difluorophenoxy group, and a pyrazinyl moiety. Its stereochemistry is defined by the (2R) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
The synthesis of (2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Bromination: Introduction of the bromine atom into the precursor molecule.
Formation of the pyrazinyl moiety: This step involves the construction of the pyrazine ring, often through cyclization reactions.
Attachment of the difluorophenoxy group: This step may involve nucleophilic substitution reactions to introduce the difluorophenoxy group onto the pyrazine ring.
Amidation: The final step involves the formation of the amide bond, linking the brominated propanamide with the pyrazinyl moiety.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
化学反応の分析
(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the bromine atom or other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide can be compared with other similar compounds, such as:
(2R)-2-bromo-N-[5-(2,4-dichlorophenoxy)pyrazin-2-yl]propanamide: This compound has a similar structure but with chlorine atoms instead of fluorine atoms.
(2R)-2-bromo-N-[5-(2,4-dimethoxyphenoxy)pyrazin-2-yl]propanamide: This compound has methoxy groups instead of fluorine atoms.
(2R)-2-chloro-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide: This compound has a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H10BrF2N3O2 |
|---|---|
分子量 |
358.14 g/mol |
IUPAC名 |
(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide |
InChI |
InChI=1S/C13H10BrF2N3O2/c1-7(14)13(20)19-11-5-18-12(6-17-11)21-10-3-2-8(15)4-9(10)16/h2-7H,1H3,(H,17,19,20)/t7-/m1/s1 |
InChIキー |
AIPULRCWCAKHOK-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](C(=O)NC1=CN=C(C=N1)OC2=C(C=C(C=C2)F)F)Br |
正規SMILES |
CC(C(=O)NC1=CN=C(C=N1)OC2=C(C=C(C=C2)F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


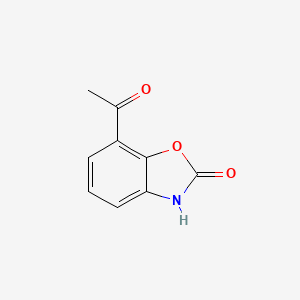
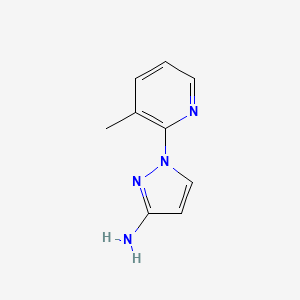
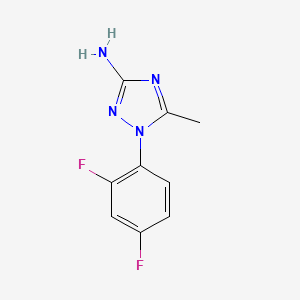
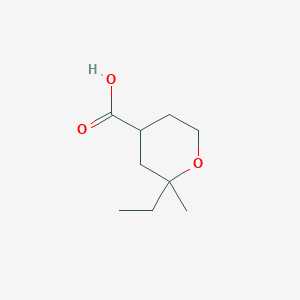
![1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13452152.png)

![2-[(Dimethylamino)methyl]butanoic acid hydrochloride](/img/structure/B13452158.png)
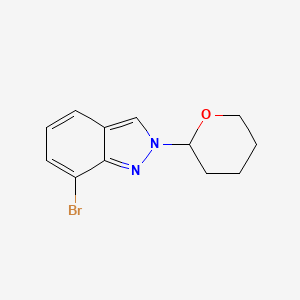
![2-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13452170.png)
![Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride](/img/structure/B13452187.png)
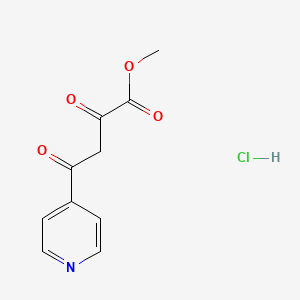
![Tert-butyl (4r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452202.png)
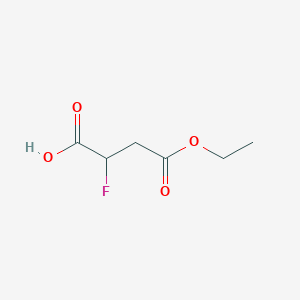
![6',7'-dihydro-4'H-spiro[cyclobutane-1,5'-thieno[3,2-b]pyridine] hydrochloride](/img/structure/B13452204.png)
